PI3K|A-IN-22

Description

PI3Kα-IN-22 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, a critical node in the PI3K/Akt/mTOR signaling pathway implicated in cancer proliferation, survival, and metabolism . Developed using a pyridine-based scaffold, PI3Kα-IN-22 exhibits high binding affinity to the ATP-binding pocket of PI3Kα, as demonstrated through molecular modeling and in vitro enzyme inhibition assays . Its selectivity profile distinguishes it from pan-PI3K inhibitors, reducing off-target effects on other isoforms (e.g., PI3Kβ, γ, δ) while maintaining potency against oncogenic PI3Kα mutants (e.g., H1047R) . Preclinical studies highlight its anti-proliferative activity in PI3Kα-driven tumor models, positioning it as a promising candidate for targeted cancer therapy .

Properties

Molecular Formula |

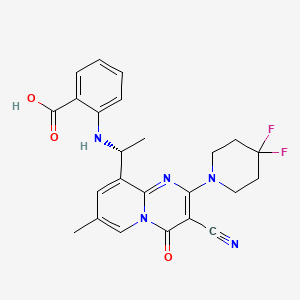

C24H23F2N5O3 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-[[(1R)-1-[3-cyano-2-(4,4-difluoropiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid |

InChI |

InChI=1S/C24H23F2N5O3/c1-14-11-17(15(2)28-19-6-4-3-5-16(19)23(33)34)21-29-20(18(12-27)22(32)31(21)13-14)30-9-7-24(25,26)8-10-30/h3-6,11,13,15,28H,7-10H2,1-2H3,(H,33,34)/t15-/m1/s1 |

InChI Key |

OIVDIJHGKFXNJF-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)[C@@H](C)NC4=CC=CC=C4C(=O)O |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)C(C)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of PI3K|A-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.

Cyclization and Functionalization: The intermediates undergo cyclization and functionalization to form the core structure of this compound.

Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures.

Chemical Reactions Analysis

PI3K|A-IN-22 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.

Scientific Research Applications

PI3K|A-IN-22 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.

Biology: It helps in understanding the molecular mechanisms underlying cell growth, proliferation, and survival.

Medicine: this compound is investigated for its potential therapeutic applications in treating cancers that involve dysregulation of the PI3K pathway.

Industry: It is used in the development of new drugs and therapeutic strategies targeting the PI3K pathway.

Mechanism of Action

PI3K|A-IN-22 exerts its effects by inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The molecular targets of this compound include the p110α catalytic subunit of PI3Kα, which is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition prevents the activation of downstream signaling molecules such as AKT and mTOR .

Comparison with Similar Compounds

Key Advantages and Limitations

Advantages :

Limitations :

- Limited clinical data; safety in humans remains unproven.

- Less potent than pictilisib in biochemical assays (IC₅₀ 3.2 nM vs. 3.0 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.